LogP Advantage: Quantified Lipophilicity Distinction vs. Non-Methoxylated Analog 4-(Methylsulfonyl)aniline
The presence of the 2-methoxy substituent significantly increases lipophilicity compared to the parent 4-(methylsulfonyl)aniline scaffold. The target compound exhibits an XLogP3 value of 0.5, while 4-(methylsulfonyl)aniline, which lacks the methoxy group, has an XLogP3 of -0.1 [1][2]. This difference of +0.6 log units represents a meaningful shift in partition coefficient that can influence membrane permeability, solubility, and overall pharmacokinetic behavior of derived compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 4-(Methylsulfonyl)aniline (CAS 5470-49-5): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.6 log units |
| Conditions | PubChem computed descriptors (XLogP3 3.0 algorithm) |
Why This Matters
For procurement decisions in medicinal chemistry, higher lipophilicity often translates to improved passive membrane permeability and potentially better oral bioavailability of resulting drug candidates, making the 2-methoxy-4-methylsulfonyl substitution pattern preferable for CNS-penetrant or cell-permeable probe design.
- [1] PubChem. Compound Summary for CID 22316785: 4-Methanesulfonyl-2-methoxyaniline. XLogP3 value. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem. Compound Summary for CID 79617: 4-(Methylsulfonyl)aniline. XLogP3 value. National Center for Biotechnology Information (NCBI). View Source
